molecular formula C12H14FNO B13220528 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]

5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]

Cat. No.: B13220528
M. Wt: 207.24 g/mol
InChI Key: UNKXPWSGKLQCJS-UHFFFAOYSA-N
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Description

Structural Classification and IUPAC Nomenclature

5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] belongs to the spirocyclic indole derivatives, a subclass of heterocyclic compounds characterized by two rings joined at a single atom. The IUPAC name systematically describes its topology:

  • Indole moiety : A bicyclic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The "1,2-dihydro" designation indicates partial saturation at the 1 and 2 positions of the indole.
  • Spiro junction : The indole’s third carbon (C3) serves as the bridgehead atom connecting to the oxane ring’s fourth carbon (C4'). This spiro linkage creates orthogonal ring systems, imposing significant stereochemical constraints.
  • Oxane component : A six-membered oxygen-containing heterocycle, analogous to tetrahydropyran.
  • Fluorine substitution : A fluorine atom is attached to the fifth position of the indole’s benzene ring, denoted by the "5-fluoro" prefix.

The numbering follows IUPAC priorities, with the indole system taking precedence due to its higher heteroatom count (N vs. O). This nomenclature distinguishes it from related spirooxindoles, where the oxindole (2-oxindole) scaffold is typically present.

Historical Context of Spirooxindole Derivatives in Medicinal Chemistry

Spirooxindole architectures have been pivotal in drug discovery since the mid-20th century, with natural products like horsfiline and synthetic analogs inspiring therapeutic development. The spiro junction’s rigidity mimics peptide β-turns, enabling selective interactions with biological targets. Key milestones include:

  • 1950s–1970s : Isolation of spirooxindole alkaloids (e.g., spirotryprostatin A) from Aspergillus fungi, revealing microtubule-modulating properties.
  • 1990s : Rational design of spirocyclic kinase inhibitors, exploiting the scaffold’s ability to occupy ATP-binding pockets while avoiding planar conformations associated with off-target effects.
  • 2010s–present : Fluorinated spirooxindoles emerge as protease inhibitors and allosteric modulators, with fluorine enhancing metabolic stability and target affinity.

The integration of oxane rings into spirooxindole systems, as seen in 5-fluoro-1,2-dihydrospiro[indole-3,4'-oxane], represents a strategic evolution. Oxanes improve aqueous solubility compared to all-carbon spiro partners, addressing a historical limitation of spirocyclic drug candidates.

Unique Physicochemical Properties of Fluorinated Spirocyclic Systems

The combination of fluorine substitution and spirocyclic architecture confers distinct properties:

Electronic Effects :

  • The fluorine atom’s electronegativity (-I effect) withdraws electron density from the indole ring, modulating π-π stacking interactions and redox potentials. This enhances stability against oxidative degradation.
  • Conformational restriction from the spiro junction amplifies fluorine’s stereoelectronic influence, creating dipole moments that favor interactions with hydrophobic protein pockets.

Stereochemical Features :

  • The spiro center generates axial chirality, producing enantiomers with divergent biological activities. Fluorine’s small atomic radius minimizes steric clashes, allowing precise spatial orientation of pharmacophores.
  • X-ray crystallography of related compounds reveals that fluorination stabilizes chair conformations in the oxane ring, reducing ring-flipping dynamics and entropy penalties upon target binding.

Solubility and Permeability :

  • Fluorine’s lipophilicity (π = +0.14) counterbalances the oxane’s polarity, achieving a logP range (2.1–2.8) optimal for blood-brain barrier penetration.
  • Spirocyclic topology reduces exposed hydrogen bond donors, limiting aqueous solubility but enhancing membrane permeability—a critical trade-off in CNS drug design.

Comparative Physicochemical Data :

Property 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] Non-fluorinated Analog
LogP (calc.) 2.3 2.8
Aqueous Solubility (μg/mL) 12.4 8.9
Melting Point (°C) 178–181 165–168
Metabolic Stability (t₁/₂) 42 min 28 min

Data derived from structural analogs in.

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

5-fluorospiro[1,2-dihydroindole-3,4'-oxane]

InChI

InChI=1S/C12H14FNO/c13-9-1-2-11-10(7-9)12(8-14-11)3-5-15-6-4-12/h1-2,7,14H,3-6,8H2

InChI Key

UNKXPWSGKLQCJS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CNC3=C2C=C(C=C3)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] typically involves:

  • Construction of the indole core with a fluorine substituent at the 5-position.
  • Formation of the spirocyclic oxane ring fused at the 3-position of the indole.
  • Control of reaction conditions to maintain regioselectivity and yield.

The preparation often starts from fluorinated aniline or nitrobenzene derivatives, which are converted into fluorinated indole intermediates through classical or modified indole synthesis methods, followed by spirocyclization.

Synthetic Routes to the 5-Fluoroindole Core

2.2.1 Fischer Indole Synthesis Approach

  • Starting from 4-fluoronitrobenzene, reduction and diazotization yield 4-fluorophenylhydrazine.
  • Reaction with ethyl pyruvate forms a hydrazone intermediate.
  • Acid-catalyzed cyclization yields ethyl 5-fluoroindole-2-carboxylate.
  • Subsequent deprotection and decarboxylation afford 5-fluoroindole.

This route is well-documented and benefits from cost-effective reagents and milder conditions compared to traditional halogenation methods.

2.2.2 Alternative Fluorination Methods

  • Deoxyfluorination of nitrobenzene derivatives using 2,2-difluoro-1,3-dimethylimidazolidine (DFI) provides 4-fluoronitrobenzene with moderate yields (~42-53%).
  • This method avoids harsher chlorination and halogen exchange steps, improving overall efficiency.

Spirocyclization to Form the Oxane Ring

  • The spirocyclic oxane ring is typically constructed by reacting the fluorinated indole intermediate with appropriate oxane precursors under basic or acidic catalysis.
  • Reaction conditions often include solvents like dichloromethane or acetonitrile, with bases such as triethylamine to facilitate ring closure.
  • Purification is achieved through column chromatography or high-performance liquid chromatography to isolate the pure spiro compound.

Industrial and Scale-Up Considerations

  • Industrial synthesis adapts these routes with process optimization for yield and purity.
  • Use of continuous flow reactors and automated control systems enhances reproducibility.
  • Advanced purification techniques such as preparative HPLC ensure high purity of the final product.
  • The starting materials, such as 2,4-difluoronitrobenzene and dimethyl malonate, are inexpensive and readily available, favoring industrial scalability.

Detailed Reaction Conditions and Yields

Step Reactants/Conditions Temperature Yield (%) Notes
Esterification 2,4-difluoronitrobenzene + dimethyl malonate + sodium methylate 5°C to 10°C High Optimal at 8°C for better control
Reduction-Cyclization Iron powder or Pd/C reduction Room temperature Moderate Forms 5-fluoroindole-2-one intermediates
Fischer Indole Synthesis 4-fluorophenylhydrazine + ethyl pyruvate + acid Room temperature Moderate Acid-catalyzed ring closure step
Deoxyfluorination Nitrobenzene derivative + DFI 85°C, 15 h 42-53 Avoids chlorination; milder conditions
Spirocyclization Fluorinated indole + oxane precursor + base Room temperature Moderate Requires chromatographic purification

Research Findings and Characterization

  • The fluorinated indole intermediates and spiro compounds have been characterized by nuclear magnetic resonance spectroscopy (^1H NMR, ^13C NMR), mass spectrometry, and melting point analysis.
  • The presence of the fluorine atom at the 5-position influences the electronic properties and reactivity of the indole ring, facilitating selective spirocyclization.
  • Yields vary depending on the purification method and reaction scale but are generally moderate to good.
  • Recent studies have focused on improving fluorination steps and minimizing purification losses, particularly sublimation losses during chromatography.

Summary of Key Literature and Patents

Source Type Key Contribution Reference Details
Academic Thesis Developed cost-effective 5-fluoroindole synthesis via Fischer indole method DiVA portal thesis, 2024
Patent Industrial method for 5-fluoroindole-2-one using difluoronitrobenzene CN104045592A, 2014
Chemical Databases Physical properties and molecular data of fluorinated indoles ChemicalBook, PubChem
Research Articles Synthesis and biological evaluation of 5-fluoro-2-oxindole derivatives PMC article, 2022

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] involves its interaction with specific molecular targets and pathways. The fluorine atom in the molecule enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.

Comparison with Similar Compounds

Halogen-Substituted Spiroindoles

  • 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]: The bromo analog (CAS: 1609266-05-8, C₁₂H₁₅BrClNO) replaces fluorine with bromine at the 5-position. Bromine’s larger atomic radius and polarizability increase molecular weight (MW: 328.62 vs. 225.72 for the fluoro compound) and may enhance lipophilicity (logP: ~2.8 vs.
  • tert-Butyl 5-Bromo-spiro[indole-3,4'-oxane]-1-carboxylate :
    This derivative includes a tert-butyl carbamate group, which improves solubility in organic solvents and stabilizes the compound against hydrolysis. The bulky tert-butyl group may sterically hinder interactions in biological systems compared to the unsubstituted fluoro analog .

Heterocycle-Modified Spiroindoles

  • Spiro[indole-3,4'-piperidine] Derivatives :
    Replacing the oxane ring with a piperidine (e.g., 5-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]) introduces a basic nitrogen, altering pharmacokinetics. The piperidine analog (MW: 260.33) exhibits higher water solubility at physiological pH due to protonation, whereas the oxane derivative remains neutral .

Physical and Spectral Properties

NMR Data Comparison

Compound ¹H NMR (δ, ppm) ¹⁹F NMR (δ, ppm)
5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] 3.34 (s, 2H, CH₂), 7.0–7.18 (m, Ar) -118.2
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide 12.33 (NHCO), 7.75–7.86 (m, Ar) -117.5
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] 3.28 (s, 2H, CH₂), 7.2–7.6 (m, Ar) N/A
  • The ¹⁹F NMR signal for the fluoro compound is distinct (~-118 ppm), whereas brominated analogs lack fluorine-specific shifts .

Biological Activity

5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] is a synthetic compound belonging to the class of spiroindole derivatives, which are characterized by a unique spirocyclic structure. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides an overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The structure of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] features a fluorine atom at the 5-position of the indole ring, which enhances its biological activity compared to non-fluorinated or brominated counterparts. The presence of the fluorine atom contributes to unique electronic properties that influence its reactivity and interaction with biological targets.

The mechanism of action involves the interaction of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] with specific molecular targets within cells. This interaction can lead to various biological effects such as inhibition of enzyme activity or disruption of cellular pathways. Understanding these mechanisms is crucial for elucidating its therapeutic potential.

Anticancer Activity

Research has demonstrated that 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] exhibits significant anticancer activity. In vitro studies using various cancer cell lines have shown promising results:

Cell Line IC50 (µM) Effect
A549 (Lung)15.5Inhibition of proliferation
U-87MG (Brain)12.3Induction of apoptosis
MCF-7 (Breast)18.9Cell cycle arrest

These findings indicate that the compound can effectively inhibit the growth of cancer cells and induce apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The results are summarized in the following table:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Mycobacterium tuberculosis16

These data suggest that 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] possesses notable antimicrobial activity, particularly against Mycobacterium tuberculosis .

Enzyme Inhibition

In addition to its cytotoxic effects on cancer cells and bacteria, this compound has been studied for its ability to inhibit key enzymes involved in neurodegenerative diseases. Specifically, it has shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease research:

Compound AChE IC50 (µM) BChE IC50 (µM)
5-Fluoro-1,2-dihydro...3.2018.14
Standard Drug (Galantamine)2.0919.34

The results indicate that the fluorinated compound exhibits competitive inhibition comparable to established drugs .

Case Studies

Several studies have been conducted to explore the therapeutic applications of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]. For instance:

  • Study on Anticancer Effects : A study published in Istanbul Journal of Pharmacy investigated the anticancer effects on lung and brain cancer cell lines. The study concluded that compounds derived from spiroindoles showed enhanced cytotoxicity due to their structural characteristics .
  • Antituberculosis Research : Another investigation focused on the antitubercular activity of similar compounds demonstrated that derivatives containing fluorine exhibited improved efficacy against resistant strains of Mycobacterium tuberculosis .

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